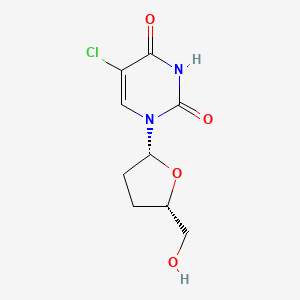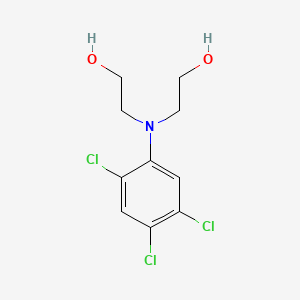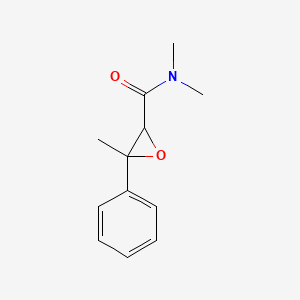
2-(2-thiocyanatoethoxy)ethyl N-cyclohexylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-thiocyanatoethoxy)ethyl N-cyclohexylcarbamate: is a chemical compound with the following structural formula:
Structure: C12H19NOS
It is also known by its CAS number: 7504-59-8 . This compound belongs to the class of carbamates and contains both a thiocyanate group and an N-cyclohexylcarbamate moiety.
Méthodes De Préparation
Synthetic Routes: The synthetic preparation of 2-(2-thiocyanatoethoxy)ethyl N-cyclohexylcarbamate involves the reaction of 2-chloroethyl thiocyanate with N-cyclohexylcarbamate . The reaction proceeds as follows:
ClCH2CH2SCN+NHCyc6H11→2-(2-thiocyanatoethoxy)ethyl N-cyclohexylcarbamate+HCl
Industrial Production Methods: While specific industrial production methods may vary, the compound can be synthesized on a larger scale using similar principles. Optimization of reaction conditions, purification, and scalability are essential considerations.
Analyse Des Réactions Chimiques
Reactions:
Oxidation: The thiocyanate group can undergo oxidation reactions.
Substitution: The compound may participate in nucleophilic substitution reactions.
Hydrolysis: The ester linkage can be hydrolyzed under appropriate conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or peracids.
Substitution: Nucleophiles (e.g., amines, alcohols) in the presence of a base.
Hydrolysis: Acidic or basic hydrolysis conditions.
Major Products: The major products formed from these reactions include various derivatives of the compound, such as hydrolyzed forms or substituted analogs.
Applications De Recherche Scientifique
2-(2-thiocyanatoethoxy)ethyl N-cyclohexylcarbamate: finds applications in:
Pesticide Chemistry: It may serve as an active ingredient in insecticides or fungicides.
Biological Research: Researchers study its effects on pests, plants, and other organisms.
Medicine: Investigations into its potential therapeutic properties.
Mécanisme D'action
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these mechanisms fully.
Comparaison Avec Des Composés Similaires
While I don’t have specific information on similar compounds, it’s essential to compare 2-(2-thiocyanatoethoxy)ethyl N-cyclohexylcarbamate with related carbamates, considering their structures, reactivity, and applications.
Propriétés
Numéro CAS |
7504-59-8 |
|---|---|
Formule moléculaire |
C12H20N2O3S |
Poids moléculaire |
272.37 g/mol |
Nom IUPAC |
2-(2-thiocyanatoethoxy)ethyl N-cyclohexylcarbamate |
InChI |
InChI=1S/C12H20N2O3S/c13-10-18-9-8-16-6-7-17-12(15)14-11-4-2-1-3-5-11/h11H,1-9H2,(H,14,15) |
Clé InChI |
GQHWDKXKSDJPFR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC(=O)OCCOCCSC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


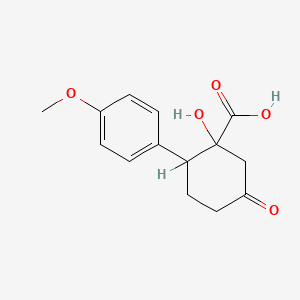
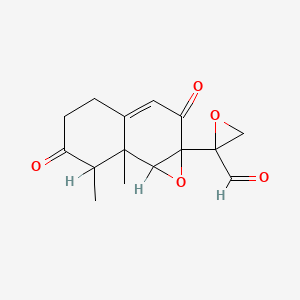
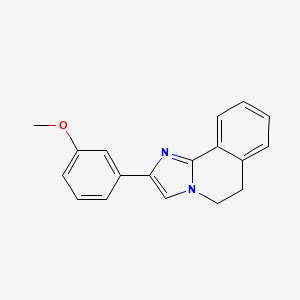
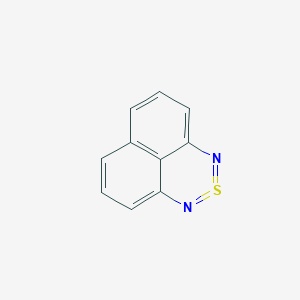
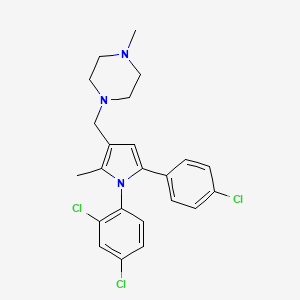

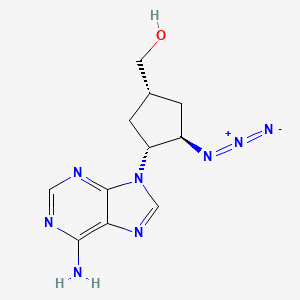
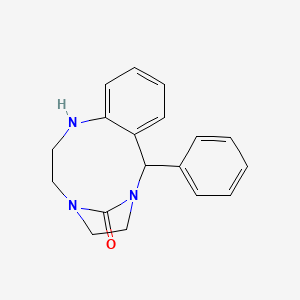
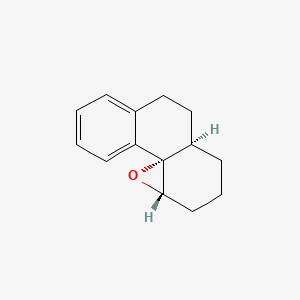
![{4-[Bis(2-hydroxyethyl)amino]phenyl}(phenyl)acetonitrile](/img/structure/B12790368.png)
